molecular formula C15H23NO4 B14535785 Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate CAS No. 62401-63-2

Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate

Cat. No.: B14535785
CAS No.: 62401-63-2
M. Wt: 281.35 g/mol
InChI Key: MSYGXJBKPGZOSF-UHFFFAOYSA-N
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Description

Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

The synthesis of Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 8-bromo-oct-6-enoate with 2-formyl-5-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or formyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62401-63-2

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 8-(2-formyl-5-oxopyrrolidin-1-yl)oct-6-enoate

InChI

InChI=1S/C15H23NO4/c1-2-20-15(19)8-6-4-3-5-7-11-16-13(12-17)9-10-14(16)18/h5,7,12-13H,2-4,6,8-11H2,1H3

InChI Key

MSYGXJBKPGZOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC=CCN1C(CCC1=O)C=O

Origin of Product

United States

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